1-Cyclohexyl-4-phenylquinazolin-2(1H)-one
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Overview
Description
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with cyclohexanone and phenyl isocyanate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-4-phenylquinazolin-2(1H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2(1H)-one: The parent compound of the quinazolinone family.
4-Phenylquinazolin-2(1H)-one: A similar compound with a phenyl group at the 4-position.
1-Cyclohexylquinazolin-2(1H)-one: A compound with a cyclohexyl group at the 1-position.
Uniqueness
1-Cyclohexyl-4-phenylquinazolin-2(1H)-one is unique due to the presence of both cyclohexyl and phenyl groups, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-cyclohexyl-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C20H20N2O/c23-20-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)22(20)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2 |
InChI Key |
FBYCCABSRPJCII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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